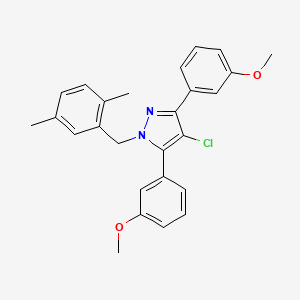![molecular formula C14H11N5O B10919217 4-(1-methyl-1H-pyrazol-3-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10919217.png)
4-(1-methyl-1H-pyrazol-3-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is a heterocyclic compound that features a unique fusion of pyrazole, pyrimidine, and benzimidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and benzimidazole derivatives under specific conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole-pyrimidine structure and is also studied for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring, known for its potential as a CDK2 inhibitor.
Uniqueness
4-(1-METHYL-1H-PYRAZOL-3-YL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is unique due to its specific fusion of pyrazole, pyrimidine, and benzimidazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
Molecular Formula |
C14H11N5O |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-(1-methylpyrazol-3-yl)-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C14H11N5O/c1-18-7-6-10(17-18)12-8-13(20)16-14-15-9-4-2-3-5-11(9)19(12)14/h2-8H,1H3,(H,15,16,20) |
InChI Key |
UWNRZTJRFUPWPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B10919135.png)
![N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919147.png)

![1-Methyl-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919153.png)
![6-[(1-ethyl-1H-pyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10919157.png)
![N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919162.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919164.png)
![4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10919169.png)
![1-(4-{[4-(4-Methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10919170.png)
![1-(4-{[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10919176.png)
![methyl 3-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10919187.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919189.png)

![N-[1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919200.png)
